1-Bromo-2,4-dimethyl-3-nitrobenzene

Physicochemical characterization Crystallinity Isomer identification

1-Bromo-2,4-dimethyl-3-nitrobenzene (CAS 39053-43-5) is a trisubstituted aromatic compound of formula C₈H₈BrNO₂, bearing bromine at position 1, methyl groups at positions 2 and 4, and a nitro group at position 3. This specific substitution pattern places the nitro group ortho to one methyl and meta to the bromine, creating a distinct electronic and steric environment that governs its reactivity and physical properties.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 39053-43-5
Cat. No. B1333987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dimethyl-3-nitrobenzene
CAS39053-43-5
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3
InChIKeyLHRGPLOPZIPERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dimethyl-3-nitrobenzene (CAS 39053-43-5): Key Physicochemical and Structural Identity for Procurement


1-Bromo-2,4-dimethyl-3-nitrobenzene (CAS 39053-43-5) is a trisubstituted aromatic compound of formula C₈H₈BrNO₂, bearing bromine at position 1, methyl groups at positions 2 and 4, and a nitro group at position 3 . This specific substitution pattern places the nitro group ortho to one methyl and meta to the bromine, creating a distinct electronic and steric environment that governs its reactivity and physical properties . It is supplied as a yellow to brown crystalline solid with a reported melting point of 70–71 °C and a predicted boiling point of 274.7 °C .

Why 1-Bromo-2,4-dimethyl-3-nitrobenzene Cannot Be Replaced by Its 5-Nitro or Other Regioisomeric Analogs


The regioisomeric bromo-dimethyl-nitrobenzenes, such as 1-bromo-2,4-dimethyl-5-nitrobenzene (CAS 69383-59-1), share the same molecular formula but differ fundamentally in substitution pattern. This difference translates into distinct crystalline packing (reflected in a 16 °C melting-point gap) and, more critically, into divergent downstream synthetic pathways: reduction of the 3-nitro isomer exclusively yields 3-bromo-2,6-dimethylaniline, while the 5-nitro isomer gives the para-bromo aniline congener . Generic interchange between these isomers is not possible without altering the regiospecificity of the final product, making precise selection essential for any synthetic route where the position of the amine or further functional groups is predetermined.

Quantitative Differentiation Evidence for 1-Bromo-2,4-dimethyl-3-nitrobenzene (CAS 39053-43-5) Versus Closest Analogs


Melting Point Differentiation: 3-Nitro vs. 5-Nitro Isomer

The position of the nitro group significantly influences crystal lattice stability. 1-Bromo-2,4-dimethyl-3-nitrobenzene exhibits a melting point of 70–71 °C , whereas the 5-nitro isomer (1-bromo-2,4-dimethyl-5-nitrobenzene, CAS 69383-59-1) melts at 54–56 °C . This 16 °C difference provides a rapid, non-destructive identity check for incoming materials.

Physicochemical characterization Crystallinity Isomer identification

Exclusive Regioisomeric Reduction Outcome: 3-Bromo-2,6-dimethylaniline

Reduction of the nitro group in 1-bromo-2,4-dimethyl-3-nitrobenzene with iron in acetic acid cleanly provides 3-bromo-2,6-dimethylaniline (CAS 53874-26-3), an aniline isomer with bromine meta to the amine . In contrast, the 5-nitro isomer (CAS 69383-59-1) yields 5-bromo-2,4-dimethylaniline, where bromine is para to the amine . These two aniline products are not interconvertible and serve as entry points into entirely distinct chemical spaces.

Synthetic intermediate Nitro reduction Regiospecificity

Patent-Grade Relevance: Documented Use in CCR9 Modulator Intermediates

1-Bromo-2,4-dimethyl-3-nitrobenzene is explicitly listed as a synthetic intermediate in WO 2009/044311 A1 (Encysive Pharmaceuticals), a foundational patent covering thiophene-2-carboxamide CCR9 receptor modulators . The 5-nitro isomer is not cited in this patent family, indicating that the 3-nitro substitution pattern is specifically required to access the claimed pharmacophore. While quantitative reaction yields are not disclosed in the patent excerpt, the inclusion provides authoritative documentation of the compound's role in a patent-protected medicinal chemistry route.

Medicinal chemistry CCR9 antagonist Patent intermediate

Recommended Application Scenarios for 1-Bromo-2,4-dimethyl-3-nitrobenzene (CAS 39053-43-5) Grounded in Differential Evidence


Synthesis of 3-Bromo-2,6-dimethylaniline for Medicinal Chemistry Building Blocks

The exclusive reduction of 1-bromo-2,4-dimethyl-3-nitrobenzene to 3-bromo-2,6-dimethylaniline makes it the mandatory precursor for any synthetic route targeting the meta-bromo aniline scaffold. This aniline isomer serves as a key intermediate in the preparation of CCR9 receptor modulators, as documented in WO 2009/044311 . Procurement of the 3-nitro isomer ensures regiospecific access to this pharmacologically relevant aniline, whereas the 5-nitro analog would produce the para-bromo isomer and lead to a structurally distinct and potentially inactive compound.

Identity and Purity Verification via Melting Point Monitoring

The 16 °C melting-point advantage of 1-bromo-2,4-dimethyl-3-nitrobenzene (70–71 °C) over the common 5-nitro isomer (54–56 °C) provides a straightforward, instrument-free quality control check. Laboratories can quickly confirm the correct isomer has been received before committing expensive reagents and time to a synthesis, reducing the risk of costly rework.

Suzuki Coupling or Metal-Catalyzed Cross-Coupling Applications

The bromine atom of 1-bromo-2,4-dimethyl-3-nitrobenzene is activated for oxidative addition in palladium-catalyzed cross-coupling reactions, and the adjacent methyl and nitro substituents create a well-defined steric and electronic environment that can be exploited for chemoselective couplings . While direct comparative coupling yields with the 5-nitro isomer are not available in the open literature, the distinct substitution pattern is expected to influence reaction rates and selectivity, making the 3-nitro isomer the appropriate choice when the target scaffold requires substitution at the position ortho to the nitro group.

Reference Standard for Regioisomeric Purity Analysis

Because the 3-nitro and 5-nitro isomers share identical molecular weight and similar solubility, chromatographic separation is essential for purity assessment. The distinct melting point and reduction product identity of 1-bromo-2,4-dimethyl-3-nitrobenzene enable it to serve as an authentic reference standard when developing HPLC or GC methods to resolve these regioisomers in reaction mixtures or final products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2,4-dimethyl-3-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.